molecular formula C13H10BrF3N2O2 B10903699 Methyl 1-(3-bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Methyl 1-(3-bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B10903699
M. Wt: 363.13 g/mol
InChI Key: QLMIOXGCXJCWHH-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromobenzyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable bromobenzyl halide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Esterification: The carboxylate group can be introduced through an esterification reaction using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(3-bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(3-bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the bromobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The trifluoromethyl group also contributes to its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10BrF3N2O2

Molecular Weight

363.13 g/mol

IUPAC Name

methyl 2-[(3-bromophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H10BrF3N2O2/c1-21-12(20)10-6-11(13(15,16)17)18-19(10)7-8-3-2-4-9(14)5-8/h2-6H,7H2,1H3

InChI Key

QLMIOXGCXJCWHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CC2=CC(=CC=C2)Br)C(F)(F)F

Origin of Product

United States

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